(1R,7S,8S,9S)-9-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[5.2.0]nonane-8-carboxylic acid
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Overview
Description
Synthesis Analysis
Synthesis analysis involves studying the methods and reactions used to synthesize the compound. This can include the types of reactions involved, the reagents used, the conditions under which the synthesis occurs, and the yield of the product .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reagents and conditions required for these reactions, and the products formed .Physical and Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Mechanism of Action
Target of Action
The compound’s structure suggests it may interact with a variety of biological targets, but further experimental studies are needed to confirm this .
Mode of Action
The mode of action of EN300-27703547 is also not well-documented. Given its complex structure, it’s likely that it interacts with its targets in a unique manner. The compound’s bicyclic structure and functional groups suggest it may bind to its targets through a combination of hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
The biochemical pathways affected by EN300-27703547 are currently unknown. Based on its structure, it’s possible that it could interfere with a variety of biochemical processes, including signal transduction, enzyme activity, and protein-protein interactions .
Pharmacokinetics
Its complex structure suggests that it may have unique pharmacokinetic properties .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R,7S,8S,9S)-9-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[5.2.0]nonane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-12-10-8-6-4-5-7-9(10)11(12)13(17)18/h9-12H,4-8H2,1-3H3,(H,16,19)(H,17,18)/t9-,10+,11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMISPDUWFLJSGN-USZNOCQGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCCCCC2C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@@H]2CCCCC[C@@H]2[C@@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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